YC137

Catalog No.
S548194
CAS No.
810659-53-1
M.F
C24H21N3O6S2
M. Wt
511.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YC137

CAS Number

810659-53-1

Product Name

YC137

IUPAC Name

[4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] (2S)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoate

Molecular Formula

C24H21N3O6S2

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C24H21N3O6S2/c1-32-24(31)26-17(11-12-34-2)22(30)33-14-9-7-13(8-10-14)25-23-27-18-19(28)15-5-3-4-6-16(15)20(29)21(18)35-23/h3-10,17H,11-12H2,1-2H3,(H,25,27)(H,26,31)/t17-/m0/s1

InChI Key

SFDSXIZFOOBDMC-KRWDZBQOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-methoxycarbonylamino-4-methylsulfanyl-butyric acid 4-(4,9-dihydro-naphtho(2,3-d)thiazol-2-ylamino)phenyl ester, YC137

Canonical SMILES

COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O

Isomeric SMILES

COC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O

The exact mass of the compound [4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate is 511.08718 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

YC137 is a cell-permeable, naphthoquinone-based small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). [REFS-1, REFS-2] It functions as a BH3 mimetic, binding to Bcl-2 to disrupt its interaction with pro-apoptotic proteins like Bid, thereby releasing the block on apoptosis and inducing programmed cell death. This mechanism makes it a relevant tool compound for research in oncology, particularly for studying apoptosis pathways in cancer models characterized by Bcl-2 overexpression. [REFS-1, REFS-3]

While multiple inhibitors of the Bcl-2 family exist, they are not functionally interchangeable. Broad-spectrum or dual Bcl-2/Bcl-xL inhibitors, such as the common research tool ABT-737 and its oral analog Navitoclax (ABT-263), potently inhibit both proteins. [REFS-1, REFS-2] However, co-inhibition of Bcl-xL is a known cause of on-target toxicities, most notably severe thrombocytopenia (platelet depletion), which can limit dosing and confound in vivo study outcomes. [3] For cellular assays, using a non-selective agent makes it impossible to distinguish whether an observed apoptotic effect is due to inhibition of Bcl-2, Bcl-xL, or both. Therefore, procuring a Bcl-2 selective inhibitor like YC137 is essential for experiments designed to specifically interrogate the Bcl-2 pathway without the confounding biological and toxicological effects of Bcl-xL inhibition.

High Biochemical Selectivity for Bcl-2 Enables Targeted Pathway Interrogation

YC137 demonstrates high selectivity for Bcl-2 over the closely related anti-apoptotic protein Bcl-xL. In biochemical binding assays, YC137 exhibits a dissociation constant (Ki) of 1.3 µM for Bcl-2, while its affinity for Bcl-xL is over 77-fold weaker, with a Ki greater than 100 µM. In contrast, common benchmark inhibitors like ABT-737 and Navitoclax (ABT-263) are non-selective, potently binding to both Bcl-2 and Bcl-xL with sub-nanomolar affinity (Ki ≤ 1 nM). [REFS-2, REFS-3]

Evidence DimensionInhibitor Selectivity (Bcl-2 vs. Bcl-xL)
Target Compound DataYC137: Ki = 1.3 µM for Bcl-2; >100 µM for Bcl-xL
Comparator Or BaselineABT-737 / Navitoclax: Ki ≤ 1 nM for both Bcl-2 and Bcl-xL
Quantified Difference>77-fold selectivity for Bcl-2 (YC137) vs. ~1-fold selectivity (ABT-737/Navitoclax)
ConditionsBiochemical binding assay (Bis-Tris buffer).

This selectivity allows researchers to confidently attribute observed apoptotic effects to the inhibition of Bcl-2 specifically, avoiding confounding variables from Bcl-xL co-inhibition.

Potent and Selective Apoptosis Induction in Bcl-2-Dependent Cancer Cells

The biochemical selectivity of YC137 translates directly to its functional activity in cells. It selectively induces apoptosis in Bcl-2-overexpressing human breast cancer cells (MDA-MB-435B) with a potency of less than 300 nM. Critically, it shows minimal effect on Bcl-xL-dependent cells or various primary cells, even at concentrations as high as 5 µM, which is over 16 times its effective concentration in the Bcl-2-dependent model. This demonstrates a wide therapeutic window in vitro and confirms its mechanism-based selectivity in a biological context.

Evidence DimensionCellular Activity (Bcl-2 vs. Bcl-xL Dependent Cells)
Target Compound DataEffective at <300 nM in Bcl-2-dependent cells.
Comparator Or BaselineLittle effect up to 5 µM in Bcl-xL-dependent cells.
Quantified Difference>16-fold functional selectivity window in cell-based assays.
ConditionsApoptosis induction in MDA-MB-435B breast cancer cells vs. various primary and Bcl-xL-dependent cell lines.

This provides functional proof that YC137 can be used to target Bcl-2-dependent survival in complex cellular systems without engaging Bcl-xL-mediated pathways.

Demonstrated Utility in Overcoming Chemotherapy Resistance

YC137 has been successfully used as a tool to re-sensitize chemoresistant cancer cells to apoptosis. In a cytarabine-resistant acute myeloid leukemia cell line (HL-60/ara-C60), which exhibits overexpression of Bcl-2 and Bcl-xL, treatment with YC137 significantly increased the amount of apoptosis compared to cytarabine alone. [1] This highlights the compound's ability to specifically target the Bcl-2-mediated resistance mechanism, providing a clear and validated application for studying and overcoming drug resistance.

Evidence DimensionApoptosis Induction in Chemoresistant Cells
Target Compound DataCombination with YC137 produced a greater amount of apoptosis than chemotherapy alone.
Comparator Or BaselineChemotherapy (Cytarabine) alone.
Quantified DifferenceQualitatively significant increase in apoptosis.
ConditionsCytarabine-resistant HL-60/ara-C60 human leukemia cells overexpressing Bcl-2.

This provides a procurement justification for researchers investigating Bcl-2's role in chemotherapy resistance, as YC137 is a proven tool for this specific application.

Isolating Bcl-2-Specific Functions Without Bcl-xL Confounding Effects

For research focused on dissecting the specific role of Bcl-2 in apoptosis signaling, YC137 is the appropriate choice. Its >77-fold biochemical selectivity for Bcl-2 over Bcl-xL ensures that experimental results can be confidently attributed to the target, avoiding misleading data that could arise from the off-target inhibition of Bcl-xL by compounds like ABT-737. [REFS-1, REFS-2]

Inducing Apoptosis in Cell Models with Known Bcl-2 Overexpression

In cancer cell lines confirmed to overexpress Bcl-2 (e.g., certain breast cancers or lymphomas), YC137 can be used to specifically trigger Bcl-2-dependent apoptosis. Its demonstrated high potency (<300 nM) in such models, combined with its lack of activity in Bcl-xL-dependent cells, makes it a precise tool for validating Bcl-2 as a therapeutic target in a given system.

Probing and Reversing Bcl-2-Mediated Chemotherapy Resistance

YC137 is a suitable agent for studies aiming to overcome drug resistance driven by Bcl-2. As demonstrated in cytarabine-resistant leukemia models, it can be used in combination with conventional chemotherapeutics to restore the apoptotic response, making it a valuable tool for investigating synergistic treatment strategies. [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

511.08717775 Da

Monoisotopic Mass

511.08717775 Da

Heavy Atom Count

35

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Nishi R, Yamauchi T, Negoro E, Takemura H, Ueda T. Combination of guanine arabinoside and Bcl-2 inhibitor YC137 overcomes the cytarabine resistance in HL-60 leukemia cell line. Cancer Sci. 2013 Jan 15. doi: 10.1111/cas.12103. [Epub ahead of print] PubMed PMID: 23320492.
2: Low SY, Tan BS, Choo HL, Tiong KH, Khoo AS, Leong CO. Suppression of BCL-2 synergizes cisplatin sensitivity in nasopharyngeal carcinoma cells. Cancer Lett. 2012 Jan 28;314(2):166-75. doi: 10.1016/j.canlet.2011.09.025. Epub 2011 Oct 8. PubMed PMID: 22033244.
3: Hanada M, Takasu H, Kitaura M. Acquired resistance to miriplatin in rat hepatoma AH109A/MP10 is associated with increased Bcl-2 expression, leading to defects in inducing apoptosis. Oncol Rep. 2010 Oct;24(4):1011-8. PubMed PMID: 20811683.
4: Crawford AC, Riggins RB, Shajahan AN, Zwart A, Clarke R. Co-inhibition of BCL-W and BCL2 restores antiestrogen sensitivity through BECN1 and promotes an autophagy-associated necrosis. PLoS One. 2010 Jan 6;5(1):e8604. doi: 10.1371/journal.pone.0008604. PubMed PMID: 20062536; PubMed Central PMCID: PMC2797635.
5: Wang M, Atayar C, Rosati S, Bosga-Bouwer A, Kluin P, Visser L. JNK is constitutively active in mantle cell lymphoma: cell cycle deregulation and polyploidy by JNK inhibitor SP600125. J Pathol. 2009 May;218(1):95-103. doi: 10.1002/path.2521. PubMed PMID: 19206150.
6: Real PJ, Cao Y, Wang R, Nikolovska-Coleska Z, Sanz-Ortiz J, Wang S, Fernandez-Luna JL. Breast cancer cells can evade apoptosis-mediated selective killing by a novel small molecule inhibitor of Bcl-2. Cancer Res. 2004 Nov 1;64(21):7947-53. PubMed PMID: 15520201.

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